molecular formula C18H20FNO2S B2498306 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine CAS No. 670272-09-0

4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2498306
CAS No.: 670272-09-0
M. Wt: 333.42
InChI Key: BVAFSHKKHLNKSW-UHFFFAOYSA-N
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Description

4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound with the molecular formula C18H20FNO2S It is characterized by the presence of a piperidine ring substituted with a benzyl group and a 3-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

IUPAC Name

4-benzyl-1-(3-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-7-4-8-18(14-17)23(21,22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFSHKKHLNKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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